cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound is a cyclopentane derivative with a benzoyl group attached to it, making it a unique structure in organic chemistry. It is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,4-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols and alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The benzoyl group plays a crucial role in its reactivity and interaction with enzymes and receptors . The compound can inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
- cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- 2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness: this compound is unique due to its cis configuration, which affects its chemical reactivity and biological activity . The cis configuration leads to different spatial arrangements of atoms, resulting in distinct interactions with molecular targets compared to its trans isomer .
Properties
IUPAC Name |
(1R,2S)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKTNRPTRXQRA-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641317 | |
Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-18-6 | |
Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.